(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
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Overview
Description
(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenyl group, and a tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the Bromine Atom: The bromination step can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Addition of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Industrial Production Methods
Industrial production of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(3R,6S,7aS)-6-chloro-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one: Similar structure but with a chlorine atom instead of bromine.
(3R,6S,7aS)-6-iodo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one: Similar structure but with an iodine atom instead of bromine.
(3R,6S,7aS)-6-bromo-3-methylpyrrolo[1,2-c]oxazol-5(3H)-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The presence of the bromine atom and the phenyl group in (3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one imparts unique chemical and physical properties, such as higher reactivity in substitution reactions and potential for specific biological interactions, distinguishing it from its analogs.
Biological Activity
(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure which includes a bromine atom and a phenyl group.
Property | Value |
---|---|
Molecular Formula | C12H12BrNO2 |
Molecular Weight | 282.13 g/mol |
IUPAC Name | This compound |
InChI Key | UHAUKCUMZSWGEC-NHCYSSNCSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Core Structure : Cyclization of appropriate precursors under acidic or basic conditions.
- Bromination : Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS).
- Phenyl Group Addition : Utilizing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests its potential application in treating inflammatory diseases.
The biological activity is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The bromine atom enhances binding affinity to certain enzymes.
- Receptor Modulation : The phenyl group facilitates interactions with receptor sites involved in cellular signaling.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers such as cleaved caspase-3 and PARP.
Study 2: Anti-inflammatory Mechanism
In another investigation featured in Molecular Pharmacology, researchers evaluated the compound's ability to reduce inflammation in a mouse model of arthritis. The findings revealed significant reductions in joint swelling and histological evidence of reduced inflammatory cell infiltration.
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(3S,6S,7aS)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C12H12BrNO2/c13-10-6-9-7-16-12(14(9)11(10)15)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-,12-/m0/s1 |
InChI Key |
UHAUKCUMZSWGEC-NHCYSSNCSA-N |
Isomeric SMILES |
C1[C@H]2CO[C@H](N2C(=O)[C@H]1Br)C3=CC=CC=C3 |
Canonical SMILES |
C1C2COC(N2C(=O)C1Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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